molecular formula C11H24N2S2 B7784571 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]OCTANE

1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]OCTANE

Cat. No.: B7784571
M. Wt: 248.5 g/mol
InChI Key: PWHVAWKGVACINA-UHFFFAOYSA-N
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Description

1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]OCTANE is an organic compound with the molecular formula C11H24N2S2. It is characterized by the presence of an octylsulfanyl group attached to an ethyl carbamimidothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]OCTANE can be achieved through a mild one-pot synthesis method. This involves the use of aryl diazonium fluoroborates, aryl isothiocyanates, and amines, with triethylamine (Et3N) as the base at room temperature . The reaction proceeds efficiently under catalyst-free conditions, making it an attractive method for the preparation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the one-pot synthesis method described above provides a scalable and efficient approach that could be adapted for industrial use. The simplicity and mild reaction conditions make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]OCTANE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamimidothioate moiety can be reduced to form corresponding amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]OCTANE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be employed in the study of biochemical pathways involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]OCTANE involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate various biochemical pathways, making it a valuable compound for research in medicinal chemistry and biochemistry. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    S-aryl carbamimidothioates: These compounds have an aryl group instead of an octyl group attached to the sulfur atom.

    Thiourea derivatives: Compounds with a similar carbamimidothioate moiety but different substituents on the nitrogen atoms.

Uniqueness

1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]OCTANE is unique due to the presence of the octylsulfanyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-octylsulfanylethyl carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2S2/c1-2-3-4-5-6-7-8-14-9-10-15-11(12)13/h2-10H2,1H3,(H3,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHVAWKGVACINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSCCSC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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